molecular formula C15H19NO4 B051280 1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 214139-26-1

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B051280
CAS No.: 214139-26-1
M. Wt: 277.31 g/mol
InChI Key: UZCCJRDJRMVGLU-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “1-(BOC-AMINO)-1-INDANECARBOXYLIC ACID” is a BOC-protected amino acid derivative . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or peptides. The specific targets would depend on the context in which this compound is used, such as in the synthesis of larger peptides or proteins.

Mode of Action

The compound acts as a protected form of an amino acid. The BOC group (tert-butoxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection allows the amino acid to undergo reactions without interacting with other functional groups. The BOC group can be removed under acidic conditions, revealing the original amine .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on its context of use. As a protected amino acid, it’s primarily used in laboratory settings for the synthesis of peptides and proteins. Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would be less relevant than for a drug compound. The boc group can be removed under acidic conditions, which could occur in the stomach if ingested .

Action Environment

The action of this compound is highly dependent on the chemical environment. The addition and removal of the BOC group are pH-dependent, with addition occurring under basic conditions and removal under acidic conditions . Temperature, solvent, and the presence of other reactants can also influence the compound’s reactivity.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCCJRDJRMVGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369786
Record name 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214139-26-1
Record name 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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